molecular formula C25H26N4O4 B2948759 3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1-(2-morpholinoethyl)-5-phenyl-1H-pyrrol-2(5H)-one CAS No. 630063-46-6

3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1-(2-morpholinoethyl)-5-phenyl-1H-pyrrol-2(5H)-one

Cat. No.: B2948759
CAS No.: 630063-46-6
M. Wt: 446.507
InChI Key: ZPZIAOXTNLWMNN-UHFFFAOYSA-N
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Description

The compound 3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1-(2-morpholinoethyl)-5-phenyl-1H-pyrrol-2(5H)-one is a heterocyclic molecule featuring a pyrrolone core fused with an imidazo[1,2-a]pyridine moiety. Its structure is characterized by:

  • A 2-morpholinoethyl substituent at position 1, which enhances solubility and modulates pharmacokinetic properties .
  • A phenyl group at position 5, likely influencing steric and electronic interactions in biological targets.
  • A hydroxyl group at position 3, offering hydrogen-bonding capabilities .

This compound’s structural complexity places it within a broader class of imidazo[1,2-a]pyridine derivatives, which are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Properties

IUPAC Name

(4E)-4-[hydroxy-(2-methylimidazo[1,2-a]pyridin-3-yl)methylidene]-1-(2-morpholin-4-ylethyl)-5-phenylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O4/c1-17-21(28-10-6-5-9-19(28)26-17)23(30)20-22(18-7-3-2-4-8-18)29(25(32)24(20)31)12-11-27-13-15-33-16-14-27/h2-10,22,30H,11-16H2,1H3/b23-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQGKSXHWHZBULV-BSYVCWPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=C3C(N(C(=O)C3=O)CCN4CCOCC4)C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2C=CC=CC2=N1)/C(=C\3/C(N(C(=O)C3=O)CCN4CCOCC4)C5=CC=CC=C5)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyridine core. One common approach is the condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral or weakly basic organic solvents at elevated temperatures

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using optimized conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

  • Reduction: : The carbonyl group can be reduced to an alcohol.

  • Substitution: : The morpholinoethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of ketones or carboxylic acids.

  • Reduction: : Formation of alcohols.

  • Substitution: : Formation of various substituted morpholinoethyl derivatives.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity can be explored for potential therapeutic uses.

  • Medicine: : It may serve as a lead compound for drug development, particularly in areas such as antimicrobial and anticancer research.

  • Industry: : It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological targets. It may interact with enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Key Structural Features and Modifications

The table below highlights critical differences between the target compound and structurally related analogs:

Compound Name/ID Core Structure Substituents Key Properties/Activities Reference
Target Compound Pyrrol-2-one + Imidazo[1,2-a]pyridine 2-Methylimidazo-pyridine carbonyl, 2-morpholinoethyl, phenyl, hydroxyl Hypothesized kinase inhibition, enhanced solubility
3-Biphenyl-4-ylimidazo[1,2-a]pyridine [] Imidazo[1,2-a]pyridine Biphenyl at position 3 Anticancer (DNA intercalation)
N-(3-(2-((2-ethoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxoimidazo[1,2-a]pyrimidin-10(5H)-yl)phenyl)acrylamide (3h) [] Imidazo[1,2-a]pyrimidin Ethoxy, 4-methylpiperazinyl, acrylamide EGFR kinase inhibition
Ethyl 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylate [] Imidazo[1,2-a]pyridine Dichloro, ethyl carboxylate Antibacterial (gram-positive pathogens)
1-(2-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid [] Pyrazole Methoxyphenyl, methyl, carboxylic acid Anti-inflammatory

Functional Group Impact

  • Morpholinoethyl vs. Piperazinyl/Other Alkyl Chains: The 2-morpholinoethyl group in the target compound improves aqueous solubility compared to simpler alkyl chains (e.g., ethyl in ) but may reduce membrane permeability relative to lipophilic substituents like biphenyl .
  • Hydroxyl Group: Unlike the dichloro or ethoxy groups in analogs, the hydroxyl group at position 3 may confer antioxidant or metal-chelating properties, similar to phenolic compounds in natural products .
  • Imidazo[1,2-a]pyridine Core : This core is shared with several kinase inhibitors (e.g., ’s compound 3h), suggesting the target compound could interact with ATP-binding pockets in enzymes .

Electronic and Reactivity Profiles

  • The absolute hardness (η) and electronegativity (χ) of the compound can be inferred from related imidazo[1,2-a]pyridine derivatives. For example, electron-withdrawing groups (e.g., carbonyl) increase electrophilicity, enhancing reactivity toward nucleophilic residues in biological targets .

Key Research Findings

Synergistic Effects : Analogous compounds with morpholine or piperazine substituents (e.g., ) exhibit improved bioavailability, suggesting the target compound may share this advantage .

Antimicrobial Potential: The hydroxyl and carbonyl groups align with structural motifs in poplar bud extracts () and marine actinomycete metabolites (), which show antibacterial and antifungal activities .

Kinase Inhibition : The imidazo[1,2-a]pyridine core in ’s compound 3h demonstrates EGFR inhibition, a property likely retained in the target compound due to structural similarity .

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